1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 385405-69-6
VCID: VC21410335
InChI: InChI=1S/C28H24BrN3O2/c1-17-27(24-16-25(32(31-24)18(2)33)21-11-7-8-12-26(21)34-3)28(19-9-5-4-6-10-19)22-15-20(29)13-14-23(22)30-17/h4-15,25H,16H2,1-3H3
SMILES: CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C
Molecular Formula: C28H24BrN3O2
Molecular Weight: 514.4g/mol

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

CAS No.: 385405-69-6

Cat. No.: VC21410335

Molecular Formula: C28H24BrN3O2

Molecular Weight: 514.4g/mol

* For research use only. Not for human or veterinary use.

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone - 385405-69-6

Specification

CAS No. 385405-69-6
Molecular Formula C28H24BrN3O2
Molecular Weight 514.4g/mol
IUPAC Name 1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Standard InChI InChI=1S/C28H24BrN3O2/c1-17-27(24-16-25(32(31-24)18(2)33)21-11-7-8-12-26(21)34-3)28(19-9-5-4-6-10-19)22-15-20(29)13-14-23(22)30-17/h4-15,25H,16H2,1-3H3
Standard InChI Key MLJMGIJNBWRWKT-UHFFFAOYSA-N
SMILES CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C
Canonical SMILES CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone, with CAS number 385405-69-6, is also known as 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one . The compound belongs to a class of heterocyclic molecules containing both quinoline and pyrazoline ring systems. Its molecular formula is C28H24BrN3O2 with a molecular weight of 514.41 g/mol .

The structural composition includes several key functional groups: a quinoline core with bromine substitution at position 6, a methyl group at position 2, and a phenyl group at position 4. Additionally, it contains a 4,5-dihydropyrazole ring with a 2-methoxyphenyl substituent and an acetyl group attached to the pyrazoline nitrogen. This complex structure contributes to the compound's unique chemical properties and potential biological activities.

Structural Components and Nomenclature

The compound can be divided into three main structural components:

  • 6-Bromo-2-methyl-4-phenylquinoline moiety

  • 2-Methoxyphenyl-substituted pyrazoline ring

  • Acetyl group attached to the pyrazoline nitrogen

The systematic naming follows IUPAC conventions, with the primary structure being the pyrazoline ring system with its various substituents. Alternative names in chemical databases reflect different approaches to prioritizing the structural components for naming purposes.

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

PropertyValue
Molecular FormulaC28H24BrN3O2
Molecular Weight514.41 g/mol
Physical StateSolid (presumed based on related compounds)
CAS Number385405-69-6
Structural ClassificationQuinoline and pyrazoline derivative
Functional GroupsQuinoline, pyrazoline, acetyl, methoxy, phenyl, bromo

The compound likely exhibits limited water solubility due to its large aromatic structure but may demonstrate better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or chloroform. The presence of the bromo substituent on the quinoline ring contributes to potential reactivity in nucleophilic substitution reactions.

Structural FeaturePotential Biological Relevance
Quinoline coreFound in antimalarial, antibacterial, and anticancer agents
Pyrazoline moietyAssociated with anti-inflammatory, analgesic, and anticancer properties
Bromo substituentMay enhance binding to specific protein targets
Methoxy groupMay influence cell permeability and target binding

Analytical Characterization and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be valuable for structural confirmation. Expected key signals in 1H NMR would include:

  • Aromatic protons from the quinoline, phenyl, and methoxyphenyl groups

  • Methyl protons at the 2-position of the quinoline ring

  • Methoxy protons

  • Methyl protons of the acetyl group

  • Methylene protons of the pyrazoline ring

For related compounds, 1H NMR data has been reported in research articles, such as for compound 6d in search result , which shows characteristic peaks including those for the quinoline NH at approximately 12.38 ppm.

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak at m/z 514.41, corresponding to the molecular weight, with characteristic isotope patterns due to the presence of bromine (characteristic M and M+2 peaks in approximately 1:1 ratio).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry would be suitable for purity analysis of the compound. For related compounds, retention times and purity data have been reported, suggesting similar analytical approaches would be appropriate for our target compound .

Structure-Activity Relationships and Drug Design Considerations

Key Structural Elements for Biological Activity

The potential biological activity of 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone may be influenced by several structural features:

  • The quinoline ring system serves as a rigid scaffold that can contribute to binding specificity

  • The bromo substituent at position 6 may enhance binding to specific protein targets through halogen bonding

  • The pyrazoline ring provides a specific three-dimensional orientation for the substituents

  • The 2-methoxyphenyl group may participate in hydrogen bonding interactions

  • The acetyl group attached to the pyrazoline nitrogen could influence the electron distribution and reactivity of the molecule

Understanding these structure-activity relationships is crucial for the rational design of related compounds with optimized properties.

Computational Analysis and Modeling

Computational methods such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis would be valuable for predicting the binding interactions and potential biological targets of the compound. These approaches could guide the design of structural analogs with improved properties.

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